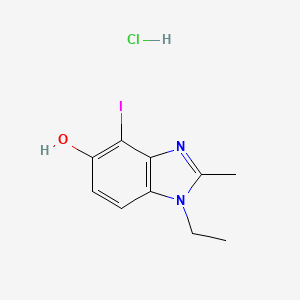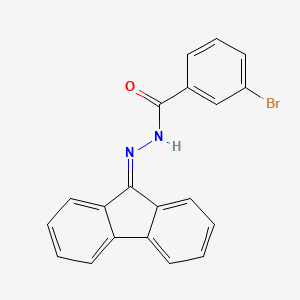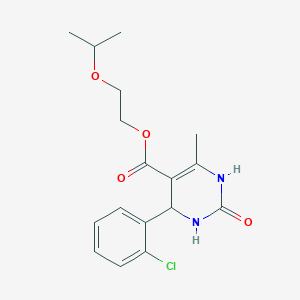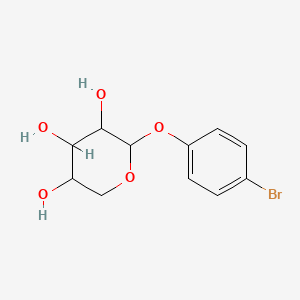![molecular formula C20H13IN2OS B5085359 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to target and inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
Mechanism of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide exerts its anti-cancer effects by inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in various types of cancer cells. Upon activation, EGFR initiates downstream signaling pathways that promote cancer cell growth and proliferation. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to have potent anti-cancer effects in various preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to inhibit the activity of EGFR in normal cells, indicating that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide also has some limitations. It is a relatively potent inhibitor of EGFR, which may limit its use in certain experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR. In addition, the combination of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide with other anti-cancer agents may enhance its efficacy. Another potential direction is the investigation of the role of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in vivo.
Synthesis Methods
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-iodobenzamide, which is then reacted with 3-(1,3-benzothiazol-2-yl)phenylamine to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to be overexpressed in various types of cancer cells. Inhibition of EGFR activity leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKKEVYIXRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)


![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)